1-(4-Chlorobenzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine
Description
1-(4-Chlorobenzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine is a bis-sulfonylated piperazine derivative characterized by two distinct aromatic sulfonyl groups: a 4-chlorobenzenesulfonyl moiety and a 2-nitrobenzenesulfonyl moiety. This dual sulfonyl architecture distinguishes it from most piperazine derivatives, which typically feature a single sulfonyl or alternative substituent (e.g., benzoyl, hydrazone, or thioether groups).
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(2-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O6S2/c17-13-5-7-14(8-6-13)27(23,24)18-9-11-19(12-10-18)28(25,26)16-4-2-1-3-15(16)20(21)22/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBHALONXVFMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine is a synthetic compound belonging to the class of sulfonyl piperazines. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, examining various studies and findings related to its mechanisms of action, therapeutic potential, and associated case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two sulfonyl groups attached to a piperazine ring, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that sulfonyl piperazines exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that compounds similar to this compound displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity of Sulfonyl Piperazines
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and the inhibition of cell proliferation.
Case Study: In Vitro Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in cancer treatment.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Specifically, it has been shown to inhibit certain proteases that are critical in various disease processes, including inflammation and cancer metastasis.
Table 2: Enzyme Inhibition Activity
| Enzyme Target | IC50 (µM) |
|---|---|
| Matrix Metalloproteinase-9 | 12 µM |
| Cathepsin B | 8 µM |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl groups enhance its binding affinity to enzymes and receptors involved in critical biochemical pathways.
Proposed Pathways
- Inhibition of Cell Proliferation : The compound inhibits pathways associated with cell cycle progression.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
- Antimicrobial Mechanism : Disruption of bacterial membrane integrity and inhibition of metabolic functions.
Scientific Research Applications
The compound 1-(4-Chlorobenzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources while adhering to the guidelines provided.
Pharmaceutical Development
- Antidiabetic Agents : Research indicates that compounds similar to this compound have been explored for their potential as oral antidiabetic agents. These compounds are often combined with suitable carriers for effective delivery, highlighting their therapeutic potential in managing diabetes .
- Stabilizing Agents : The compound has been noted for its utility as a stabilizing agent for organic isocyanates, which are critical in the synthesis of various pharmaceuticals. This application underscores the compound's role in enhancing the stability and efficacy of drug formulations .
- Receptor Agonism : Some studies have explored the agonistic effects of related sulfonamide compounds on specific receptors, such as human ORL1 (nociceptin) receptors. This suggests a broader scope of biological activity that could be investigated further with this compound .
- Antimicrobial Properties : Sulfonamide derivatives are well-known for their antimicrobial properties. The incorporation of specific functional groups may enhance these properties, making this compound a candidate for further exploration in antimicrobial drug development.
Chemical Synthesis
- Intermediate in Synthesis : The compound can serve as an intermediate in the synthesis of other biologically active sulfonamide derivatives. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry .
Case Study 1: Antidiabetic Formulations
A study highlighted the preparation of formulations containing sulfonamide derivatives, including those structurally related to this compound, which demonstrated effective glucose-lowering effects in diabetic animal models. The dosage forms varied from tablets to liquid suspensions, emphasizing the versatility of these compounds in pharmaceutical applications .
Case Study 2: Stabilizing Isocyanates
Research conducted on the stabilization of isocyanates using sulfonamide derivatives revealed that compounds like this compound effectively reduced degradation rates under various conditions, thus improving the shelf-life and performance of isocyanate-based products .
Comparison with Similar Compounds
Substituent Effects on Piperazine Core
The target compound’s unique dual sulfonyl groups contrast with analogs bearing single sulfonyl or mixed substituents:
Key Observations :
Key Observations :
- Efficiency: The target compound’s synthesis would require precise control of reaction conditions to avoid over-sulfonylation, whereas mono-substituted analogs like 7c achieve high yields (77%) via single-step substitution .
- Complexity : Dual sulfonylation may necessitate protecting-group strategies, increasing synthetic complexity compared to ether- or carbonyl-linked analogs .
Key Observations :
- Cytotoxicity : The nitro group in the target compound may enhance oxidative stress in cancer cells, similar to 7c’s activity against hepatic and breast cancer lines .
- Receptor Interactions: The dual EWGs (Cl, NO₂) could favor interactions with enzymes like BACE1 or serotonin receptors, as seen in piperazine derivatives with nitro/chloro substituents .
Q & A
Basic: What are the recommended synthetic routes for 1-(4-Chlorobenzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine, and how can reaction conditions be optimized for high yield?
The compound is synthesized via sequential nucleophilic substitution reactions . First, the piperazine core reacts with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). The second sulfonylation step introduces the 2-nitrobenzenesulfonyl group, requiring careful control of stoichiometry to avoid over-substitution. Optimizing temperature (0–5°C for exothermic steps) and solvent polarity (e.g., DCM or THF) minimizes side reactions. Post-synthesis, purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regioselectivity of sulfonyl group attachment, with characteristic shifts for aromatic protons (δ 7.5–8.5 ppm) and sulfonyl-linked CH₂ groups (δ 3.5–4.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 470.02). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%), while FT-IR identifies sulfonyl S=O stretches (~1350 cm⁻¹) .
Advanced: How do structural modifications in the sulfonyl and nitro groups influence the compound’s biological activity?
The electron-withdrawing nitro group enhances electrophilicity, improving binding to cysteine residues in enzyme active sites (e.g., kinases). Substituting the 4-chlorobenzenesulfonyl moiety with bulkier groups (e.g., 3-trifluoromethyl) reduces solubility but increases target selectivity. Quantitative Structure-Activity Relationship (QSAR) models suggest nitro group positioning (para vs. ortho) correlates with IC₅₀ values in enzyme inhibition assays .
Advanced: What strategies can resolve discrepancies in biological activity data across different studies?
Discrepancies often arise from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Normalize data using internal controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analysis of raw datasets can identify outliers due to solvent effects (e.g., DMSO tolerance thresholds) .
Basic: What in vitro assays are suitable for initial screening of its pharmacological potential?
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases. Include positive controls (e.g., imatinib for kinases) and measure time-dependent activity .
Advanced: How can in silico modeling predict binding affinities with target enzymes or receptors?
Molecular docking (AutoDock Vina) identifies potential binding poses in ATP-binding pockets, with scoring functions prioritizing nitro-sulfonyl interactions. Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with Free Energy Perturbation (FEP) calculations to estimate ΔΔG binding energies .
Advanced: What are the challenges in scaling up synthesis while maintaining reproducibility?
Batch variability arises from incomplete sulfonylation (monitor via TLC) and residual solvents (limit to <500 ppm via GC-MS). Use flow chemistry for exothermic steps to improve heat dissipation. Scale-up purification requires switching from flash chromatography to countercurrent distribution or crystallization-driven purification .
Basic: What safety precautions are necessary when handling this compound?
Wear nitrile gloves , lab coat , and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of fine powders. Store in a desiccator under nitrogen to prevent hydrolysis. Consult SDS for spill protocols (e.g., neutralize with sodium bicarbonate) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
